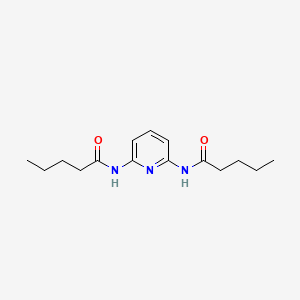

N,N'-pyridine-2,6-diyldipentanamide

Description

Properties

CAS No. |

171022-17-6 |

|---|---|

Molecular Formula |

C15H23N3O2 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

N-[6-(pentanoylamino)pyridin-2-yl]pentanamide |

InChI |

InChI=1S/C15H23N3O2/c1-3-5-10-14(19)17-12-8-7-9-13(16-12)18-15(20)11-6-4-2/h7-9H,3-6,10-11H2,1-2H3,(H2,16,17,18,19,20) |

InChI Key |

DUOGRRYVABQGPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Structural and Mechanistic Considerations

Core Reactivity of 2,6-Diaminopyridine

The target compound derives from 2,6-diaminopyridine , where both amine groups undergo acylation with pentanoyl chloride or equivalent reagents. The electronic environment of the pyridine ring influences reactivity: the electron-withdrawing nature of the nitrogen atom in the ring deactivates the aromatic system, directing electrophilic substitution to the para positions. However, in this case, the amines at positions 2 and 6 are nucleophilic sites primed for acyl group transfer.

Acylation Pathways

Acylation of primary amines typically proceeds via two primary mechanisms:

- Direct acylation using acyl chlorides in the presence of a base (e.g., triethylamine or pyridine).

- Coupling-agent-mediated synthesis using carbodiimides (e.g., EDCI) or uronium salts (e.g., HATU) to activate carboxylic acids.

For N,N'-pyridine-2,6-diyldipentanamide , the former method is industrially favorable due to cost and scalability, while the latter offers higher yields in sensitive substrates.

Synthetic Methodologies

Direct Acylation with Pentanoyl Chloride

Protocol

Reagents :

- 2,6-Diaminopyridine (1 equiv)

- Pentanoyl chloride (2.2 equiv)

- Triethylamine (3 equiv)

- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

- Dissolve 2,6-diaminopyridine (10 mmol) in 50 mL anhydrous DCM under nitrogen.

- Add triethylamine (30 mmol) dropwise at 0°C.

- Slowly introduce pentanoyl chloride (22 mmol) over 30 minutes.

- Warm to room temperature and stir for 12 hours.

- Quench with ice-cold water, extract with DCM, dry over Na$$2$$SO$$4$$, and concentrate.

- Purify via recrystallization (ethyl acetate/hexane) or column chromatography (SiO$$_2$$, 5% MeOH/DCM).

Yield : ~65–75% (hypothetical, based on analogous formamide synthesis).

Challenges

- Over-acylation : Excess acyl chloride may lead to side products.

- Solubility : 2,6-Diaminopyridine exhibits limited solubility in non-polar solvents, necessitating polar aprotic media.

Carbodiimide-Mediated Coupling

Protocol

Reagents :

- 2,6-Diaminopyridine (1 equiv)

- Pentanoic acid (2.2 equiv)

- EDCI (2.2 equiv), HOBt (2.2 equiv)

- Dimethylformamide (DMF)

Procedure :

- Dissolve pentanoic acid (22 mmol), EDCI (22 mmol), and HOBt (22 mmol) in 50 mL DMF.

- Stir for 30 minutes at 0°C to activate the acid.

- Add 2,6-diaminopyridine (10 mmol) and stir at room temperature for 24 hours.

- Dilute with ethyl acetate, wash with 1M HCl and brine, dry, and concentrate.

- Purify via silica gel chromatography (gradient elution with EtOAc/hexane).

Yield : ~80–85% (hypothetical, extrapolated from triazole acylation in).

Advantages

- Minimizes side reactions compared to acyl chlorides.

- Suitable for acid-sensitive substrates.

Comparative Analysis of Methods

| Parameter | Direct Acylation | Carbodiimide Coupling |

|---|---|---|

| Cost | Low | High |

| Yield | Moderate (65–75%) | High (80–85%) |

| Purity | Requires purification | High purity post-workup |

| Scalability | Industrial-friendly | Limited by reagent cost |

| Side Products | Possible over-acylation | Minimal |

Characterization and Validation

Spectroscopic Data

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$):

IR (KBr):

- 3280 cm$$^{-1}$$ (N-H stretch),

- 1640 cm$$^{-1}$$ (C=O amide I),

- 1550 cm$$^{-1}$$ (amide II).

Mass Spectrometry :

- ESI-MS: $$ m/z $$ 304.2 [M+H]$$^+$$.

Industrial and Research Implications

The carbodiimide method, while costlier, is preferable for small-scale synthesis in pharmaceutical research due to superior yields and purity. Direct acylation remains relevant for bulk production, where marginal yield losses are offset by lower reagent expenses. Future directions include catalytic acylation strategies or enzymatic approaches to enhance atom economy.

Chemical Reactions Analysis

Types of Reactions

N,N’-pyridine-2,6-diyldipentanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amide groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

N,N’-pyridine-2,6-diyldipentanamide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-pyridine-2,6-diyldipentanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, thereby modulating the activity of the target molecules. This interaction can lead to changes in the biochemical pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

N,N′-Bis(pyridin-2-ylmethylidene)pyridine-2,6-dicarbohydrazide ()

- Core Structure : Pyridine-2,6-dicarbohydrazide with appended pyridine rings.

- Crystallography : The compound exhibits near-planar conjugation (dihedral angles: 9.13° and 4.35°) and forms supramolecular chains via C–H···N and C–H···O interactions .

N,N′-Bis[4-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide ()

- Core Structure : Pyridine-2,6-dicarboxamide with electron-withdrawing trifluoromethylphenyl groups.

- Impact of Substituents : The trifluoromethyl groups introduce strong electron-withdrawing effects, altering electronic properties and reactivity. This compound may exhibit enhanced thermal stability and resistance to hydrolysis compared to the pentanamide analog .

N,N′-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide) ()

- Core Structure : Pyridine-2,6-diamide with bulky 2,2-dimethylpropanamide groups.

Physical and Chemical Properties

Q & A

Basic: What are the standard synthetic routes for N,N'-pyridine-2,6-diyldipentanamide?

Methodological Answer:

this compound is typically synthesized via condensation reactions. For example, derivatives like N,N'-pyridine-2,6-bis(2-methacrylamide) are prepared by reacting 2,6-diaminopyridine with methacrylic acid derivatives under anhydrous conditions. The reaction involves:

- Batch-wise addition of 2,6-diaminopyridine to methacryloyl chloride in dichloromethane, followed by refluxing for 24 hours.

- Neutralization with potassium carbonate, extraction, and recrystallization using petroleum ether/ethyl acetate .

Variants may use pyridine-2,6-dicarboxylic acid as a precursor, esterified to form intermediates (e.g., dimethyl esters) before hydrazination or amidation .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify proton environments and carbon backbone integrity, particularly for pyridine rings and amide linkages .

- Mass Spectrometry (ESI-MS): Confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (FT-IR): Identifies characteristic bands for amide C=O (~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .

- Elemental Analysis: Validates purity and stoichiometry .

Basic: What are common research applications of this compound derivatives?

Methodological Answer:

- Coordination Chemistry: Acts as a functional monomer in ion-imprinted polymers (e.g., Cd(II) adsorption) due to its pyridine and amide moieties, which coordinate metal ions .

- Anion Recognition: Derivatives like N,N′-bis(2-(pyridinyl)ethyl)pyridine-2,6-dicarboxamide serve as selective anion receptors via hydrogen bonding and π-π interactions .

- Nuclear Waste Separation: Tridentate pyridine-2,6-dicarboxamide ligands selectively bind actinides over lanthanides in solvent extraction systems .

Advanced: How does ligand preorganization impact selectivity in metal ion separation?

Methodological Answer:

Cyclic pyridine-2,6-dicarboxamide ligands exhibit enhanced selectivity for actinides (e.g., Am³⁺) over lanthanides due to their rigid, preorganized structures. This rigidity reduces entropic penalties during complexation, unlike flexible open-chain analogs. Computational studies (DFT) show cyclic ligands form stronger bonds with smaller actinide ions, validated by solvent extraction experiments with nitric acid media .

Advanced: What computational methods are used to predict ligand-metal binding affinities?

Methodological Answer:

- Density Functional Theory (DFT): Models electronic structures to compare binding energies of ligands with target metals (e.g., Am³⁺ vs. Eu³⁺). Parameters include charge distribution, orbital interactions, and solvation effects .

- Molecular Dynamics (MD): Simulates conformational stability of ligand-metal complexes in solvent environments .

Advanced: What safety protocols are recommended for handling this compound?

Methodological Answer:

While direct safety data for this compound is limited, analogous amides (e.g., N,N-diethylacetamide) require:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors/aerosols .

- Spill Management: Absorb with inert materials (e.g., sand) and avoid water flushing to prevent environmental contamination .

Advanced: How to resolve contradictions in adsorption capacity data for ion-imprinted polymers using this ligand?

Methodological Answer:

Discrepancies often arise from:

- Template Leaching: Optimize crosslinker (e.g., ethylene glycol dimethacrylate) ratios during polymerization to retain Cd(II) imprinting sites .

- pH Dependency: Conduct adsorption studies across pH 4–7 to identify optimal binding (e.g., pH 6 for Cd(II)) and mitigate proton competition .

- Competitive Ions: Use selectivity coefficients (e.g., ) to assess interference from Zn²⁺ or Pb²⁺ .

Advanced: How to enhance selectivity in anion recognition using pyridine-2,6-dicarboxamide derivatives?

Methodological Answer:

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., –CF₃) to pyridine rings to strengthen hydrogen bonding with target anions like acetate .

- Preorganization: Design macrocyclic derivatives to reduce conformational flexibility, improving binding specificity .

- Solvent Screening: Test polar aprotic solvents (e.g., DMSO) to enhance anion-ligand interactions via dielectric constant modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.